2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine

Chemical Purity Quality Control Synthetic Yield

2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine is a heterocyclic small molecule (C10H12N4, MW 188.23) that serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase-targeted drug candidates in oncology. The compound is commercially available with standard purity specifications of 95% from multiple vendors , and select suppliers offer higher purity grades of 97-98%.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 1314935-10-8
Cat. No. B1396059
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine
CAS1314935-10-8
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC=CN2CCN
InChIInChI=1S/C10H12N4/c11-4-7-14-8-6-13-10(14)9-3-1-2-5-12-9/h1-3,5-6,8H,4,7,11H2
InChIKeyJTTXRWHPIGJPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine (CAS 1314935-10-8) Supplier & Quality Control Data for Chemical Procurement


2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine is a heterocyclic small molecule (C10H12N4, MW 188.23) [1] that serves as a versatile building block in medicinal chemistry, particularly for the synthesis of kinase-targeted drug candidates in oncology . The compound is commercially available with standard purity specifications of 95% from multiple vendors , and select suppliers offer higher purity grades of 97-98% .

Why Generic Substitution of 2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine (CAS 1314935-10-8) Fails: Purity and Regioisomeric Specificity


Direct substitution of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine with generic or off-brand equivalents is inadvisable due to two critical factors. First, the purity of commercial lots varies significantly between vendors; while a 95% purity specification is common , only select suppliers provide 97-98% material , which is essential for minimizing impurities in sensitive synthetic steps. Second, the precise regiochemistry—the attachment of the ethanamine chain at the 1-position of the imidazole ring—is crucial for correct molecular geometry and biological activity [1]; substitution with the regioisomer 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine would yield a structurally distinct compound with altered physicochemical and pharmacological properties, as it is a dihydrochloride salt .

Quantitative Evidence Guide for 2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine (CAS 1314935-10-8) in Chemical Procurement


Purity Grade Comparison: 97-98% vs 95% Specification

Commercial lots of 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine are available in two distinct purity tiers: a standard 95% grade and a premium 97-98% grade . The 2-3% increase in absolute purity reduces the presence of unknown impurities that can interfere with downstream synthetic transformations or biological assays. For reference, the closely related regioisomer 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine dihydrochloride is also commonly supplied at 95-97% purity .

Chemical Purity Quality Control Synthetic Yield

Regioisomeric Purity: Critical for Biological Target Engagement

The compound's unique regioisomeric identity (ethanamine chain at the 1-position of the imidazole) is critical for correct target binding. While no head-to-head biochemical data exists for the target versus its 4-yl analog, the well-established principle that regioisomers can exhibit drastically different biological activities underscores the procurement risk [1]. The 1-yl substitution pattern is explicitly specified in the IUPAC name and CAS number [2], whereas the 4-yl analog is a different chemical entity (CAS 56624-07-8) sold as a dihydrochloride salt .

Regioisomerism Molecular Recognition Medicinal Chemistry

Primary Amine Functionality for Conjugation and Derivatization

The compound contains a primary amine group, making it a versatile intermediate for amide bond formation, reductive amination, and urea synthesis. In contrast, the regioisomer 2-(2-(pyridin-2-yl)-1H-imidazol-4-yl)ethan-1-amine is primarily supplied as a dihydrochloride salt , which requires an additional neutralization step before the free amine can be used in many coupling reactions. Histamine (4-(2-aminoethyl)imidazole) also contains a primary amine but lacks the pyridine ring that confers unique metal-coordinating and π-stacking properties [1].

Synthetic Utility Functional Group Building Block

Compatibility with Kinase Inhibitor Scaffolds: Class-Level Patent Evidence

A patent from 2012 (US9145392B2) describes imidazole amine compounds as modulators of kinase activity for the treatment of hyperproliferative diseases [1]. While the specific compound 2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine is not explicitly claimed, its structural features (pyridine-imidazole core, primary amine linker) align with the general formula I of the patent. This class-level inference suggests that the target compound can serve as a valuable starting point for the synthesis of novel kinase inhibitors. In contrast, simpler analogs like histamine lack the pyridine ring essential for ATP-binding pocket interactions in many kinase targets [2].

Kinase Inhibition Oncology Patent Analysis

Comparative Vendor Availability and Lead Time for Procurement

The compound is stocked by multiple reputable vendors with varying quantities and lead times. Fluorochem offers 250 mg and 500 mg sizes , while MolCore provides custom synthesis options . In contrast, the 4-yl regioisomer dihydrochloride is more widely available in larger quantities (e.g., 50 mg to 1 g from MedChemExpress ). This disparity reflects the target compound's role as a specialized intermediate versus the more commodity-like 4-yl analog.

Supply Chain Vendor Comparison Procurement

Optimal Research and Industrial Application Scenarios for 2-(2-(Pyridin-2-yl)-1H-imidazol-1-yl)ethan-1-amine (CAS 1314935-10-8)


Synthesis of Kinase Inhibitor Libraries

The compound's pyridine-imidazole scaffold aligns with kinase inhibitor pharmacophores as described in US9145392B2 [1]. Its free primary amine allows for facile diversification through amide coupling or reductive amination, enabling the rapid generation of focused libraries targeting ATP-binding pockets. Researchers should specify the 97-98% purity grade to ensure high-quality library output .

Metal Coordination Complexes for Catalysis or Sensing

The 2-(pyridin-2-yl)imidazole moiety is a well-known bidentate ligand for transition metals [2]. The ethanamine side chain provides a handle for further functionalization or immobilization on solid supports. The compound's free base form simplifies complexation reactions compared to the 4-yl analog's dihydrochloride salt .

Bioconjugation and Targeted Drug Delivery

The primary amine can be used to conjugate the molecule to carboxyl-containing biomolecules or polymers via standard EDC/NHS chemistry. The pyridine ring offers additional sites for π-stacking interactions with aromatic amino acids in protein targets, a feature absent in histamine [3]. The compound's high purity (97-98%) is essential for minimizing off-target conjugates .

Preclinical Lead Optimization in Oncology Programs

Given its structural resemblance to privileged kinase inhibitor scaffolds [1], the compound can serve as a versatile intermediate in the synthesis of preclinical candidates. Its regioisomeric purity is critical; procurement of the incorrect 4-yl analog would derail SAR studies [4]. Researchers should verify CAS 1314935-10-8 and IUPAC name upon receipt.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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